molecular formula C12H16N4O B2953965 2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one CAS No. 132611-56-4

2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one

Cat. No.: B2953965
CAS No.: 132611-56-4
M. Wt: 232.287
InChI Key: CNGQABRIJWLZJG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one typically involves a multi-step process. One common method includes the condensation of N-benzylpiperidone with an appropriate amine and thioglycolic acid in toluene under reflux conditions . This reaction is facilitated by the use of a Dean-Stark trap to remove water, ensuring the reaction proceeds efficiently .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing robust purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives, while reduction could produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophiles involved .

Scientific Research Applications

2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets, such as proteins. It can bind to these targets and modulate their activity, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context of its use, such as in proteomics research or therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one is unique due to its specific arrangement of nitrogen atoms and its spiro structure, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable tool in biochemical research and potential therapeutic applications .

Properties

IUPAC Name

2-phenyl-1,2,4,8-tetrazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c17-11-14-12(6-8-13-9-7-12)15-16(11)10-4-2-1-3-5-10/h1-5,13,15H,6-9H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGQABRIJWLZJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12NC(=O)N(N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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